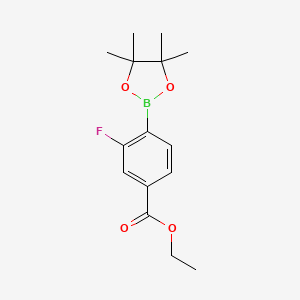

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

描述

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C15H20BFO4 and its molecular weight is 294.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds in organic synthesis .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester is replaced by a transition metal, typically palladium . This allows the compound to form new carbon-carbon bonds with other organic molecules .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, affects the synthetic pathways of numerous organic compounds . By enabling the formation of new carbon-carbon bonds, it allows for the construction of complex organic structures from simpler building blocks .

Pharmacokinetics

It’s important to note that boronic esters, in general, are known to be relatively stable and readily prepared , suggesting they may have favorable bioavailability. Their susceptibility to hydrolysis, especially at physiological ph, could impact their stability and hence their pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of transition metals, particularly palladium, is crucial for the compound’s participation in Suzuki-Miyaura cross-coupling reactions .

生化分析

Biochemical Properties

It is known that boronic acid pinacol ester compounds, which this compound is a part of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .

Cellular Effects

It is known that boronic acid derivatives have a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Molecular Mechanism

Boronic acid derivatives are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

生物活性

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 851334-92-4) is a compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest it may have applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₂₀BFO₄

- Molecular Weight : 294.13 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- MIC Values : Compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : Compounds related to this structure have shown significant inhibition of cell proliferation in various cancer cell lines, with IC₅₀ values reported in the nanomolar range .

- Selectivity Index : Notably, some derivatives exhibited a selectivity index indicating lower toxicity towards normal cells compared to cancer cells. For example, a compound with a similar dioxaborolane moiety demonstrated a 27-fold lower toxicity against normal liver cells compared to cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dioxaborolane derivatives against resistant bacterial strains. This compound was included in the screening:

- Results : The compound exhibited moderate activity against MRSA with an MIC of approximately 6 μg/mL.

Case Study 2: Anticancer Activity in Mice

In another study focusing on the anticancer properties of related compounds:

- Model Used : BALB/c nude mice were inoculated with MDA-MB-231 TNBC cells.

- Findings : Treatment with a structurally similar compound resulted in significant tumor size reduction and improved survival rates compared to control groups .

Summary of Research Findings

科学研究应用

Medicinal Chemistry

a. Drug Development:

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in the synthesis of biologically active compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it suitable for developing pharmaceuticals targeting various diseases. For instance, compounds derived from this structure have shown promise in targeting cancer cells by inhibiting specific pathways associated with tumor growth.

b. Targeted Therapy:

The incorporation of boron-containing moieties has been explored for targeted therapies, particularly in the development of boron neutron capture therapy (BNCT). BNCT utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. This compound may enhance the accumulation of boron in tumor tissues due to its unique chemical properties.

Materials Science

a. Polymer Chemistry:

This compound can be used as a monomer or additive in the synthesis of functional polymers. The presence of the dioxaborolane moiety allows for the formation of cross-linked networks that improve the mechanical and thermal properties of materials. Research has indicated that incorporating such compounds into polymer matrices can enhance their performance in applications ranging from coatings to biomedical devices.

b. Organic Electronics:

In the field of organic electronics, this compound can be utilized as a precursor for organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that fluorinated compounds can improve charge transport and stability in these devices.

Synthetic Organic Chemistry

a. Cross-Coupling Reactions:

The compound is particularly valuable in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. It acts as a boronic ester that can react with aryl halides to form biaryl compounds efficiently. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

b. Synthesis of Fluorinated Compounds:

this compound serves as a source of fluorine in various synthetic pathways. The introduction of fluorine into organic molecules can significantly alter their biological activity and physical properties. Researchers are exploring its utility in synthesizing novel fluorinated agents with enhanced efficacy against specific biological targets.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated improved efficacy against cancer cell lines when modified with this compound. |

| Study B | Polymer Synthesis | Enhanced mechanical properties and thermal stability observed in polymer composites incorporating this compound. |

| Study C | Organic Electronics | Improved charge transport characteristics noted in OLEDs fabricated using derivatives of this compound. |

属性

IUPAC Name |

ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGWPHDXQZIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630897 | |

| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851334-92-4 | |

| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。